![molecular formula C16H14FNO3 B6408032 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% CAS No. 1261911-95-8](/img/structure/B6408032.png)
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%
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Overview
Description
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% (abbreviated 4-EFCA-95%) is a synthetic compound used in organic synthesis. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and acetone. 4-EFCA-95% has a wide range of applications in the field of organic synthesis, ranging from the synthesis of pharmaceuticals and other organic compounds to the synthesis of polymers and other materials.
Scientific Research Applications
4-EFCA-95% is widely used in the field of organic synthesis. It is used in the synthesis of pharmaceuticals, including drugs for the treatment of cancer, diabetes, and other diseases. It is also used in the synthesis of polymers and other materials. In addition, 4-EFCA-95% is used in the synthesis of organic compounds for use in the development of new technologies.
Mechanism of Action
4-EFCA-95% is a synthetic compound that acts as a catalyst in the synthesis of organic compounds. It catalyzes the formation of carbon-carbon and carbon-oxygen bonds, which are essential for the formation of organic molecules.
Biochemical and Physiological Effects
4-EFCA-95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
4-EFCA-95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is soluble in organic solvents such as methanol, ethanol, and acetone. This makes it easy to use in laboratory experiments. Additionally, 4-EFCA-95% is relatively inexpensive and readily available. One of the main limitations is that it is not very stable and can decompose over time.
Future Directions
There are several potential future directions for the use of 4-EFCA-95%. One potential direction is the use of 4-EFCA-95% in the synthesis of new pharmaceuticals and other organic compounds. Another potential direction is the use of 4-EFCA-95% in the development of new materials and polymers. Additionally, 4-EFCA-95% may be used in the synthesis of new catalysts for organic synthesis. Finally, 4-EFCA-95% may be used in the development of new technologies.
Synthesis Methods
4-EFCA-95% is synthesized from ethyl aminocarbonyl chloride (EAC) and 4-fluorobenzoic acid (FBA) in a two-step reaction. In the first step, EAC is reacted with FBA to form the intermediate 4-fluoro-3-ethoxycarbonylphenylbenzoic acid (FEPCA). In the second step, FEPCA is treated with a base such as sodium hydroxide or potassium hydroxide to form 4-EFCA-95%.
properties
IUPAC Name |
4-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(17)9-11/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOBUZKTXEYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691372 |
Source
|
Record name | 3'-(Ethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid | |
CAS RN |
1261911-95-8 |
Source
|
Record name | 3'-(Ethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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